molecular formula C25H22ClNO3 B1671249 Esfenvalerate CAS No. 66230-04-4

Esfenvalerate

Cat. No.: B1671249
CAS No.: 66230-04-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-RPWUZVMVSA-N
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Mechanism of Action

Target of Action

Esfenvalerate, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nervous system of insects . These sodium channels play a crucial role in the transmission of nerve impulses .

Mode of Action

This compound acts as a sodium channel modulator . It prolongs the opening of sodium channels, leading to an increase in the sodium ion permeability of excitable membranes . This results in prolonged nerve impulses, causing paralysis and eventual death in insects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By modulating sodium channels, this compound disrupts the normal functioning of the nervous system in insects .

Pharmacokinetics

This compound exhibits a wide distribution in the body of organisms . It is metabolized and eliminated primarily through the urine . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The action of this compound leads to the paralysis and death of insects . It is highly effective against a wide range of pests such as moths, flies, beetles, and other insects .

Action Environment

It is considered moderately persistent in soil and is non-mobile . Environmental factors such as temperature and pH significantly influence the elimination rate of this compound . In the aquaculture season, high temperature and pH facilitate the elimination of this compound .

Biochemical Analysis

Biochemical Properties

Esfenvalerate interacts with various enzymes and proteins, primarily those involved in the nervous system. It targets voltage-gated sodium channels, prolonging the opening of these channels and leading to hyperexcitation in the nervous system .

Cellular Effects

This compound has been shown to induce oxidative stress, neurotoxicity, and inflammation in cells. It influences cell function by altering the balance of antioxidant enzymes and inflammatory markers. For instance, it decreases the levels of brain reduced glutathione (GSH) and paraoxonase-1 (PON-1), while increasing the levels of brain malondialdehyde (MDA) and nitric oxide (NO) .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to voltage-gated sodium channels in neurons. This binding interaction leads to prolonged channel opening, resulting in continuous nerve impulses and eventual paralysis in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in antioxidant enzyme levels and inflammatory markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can cause neurotoxicity and inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways. It’s metabolized by various enzymes, leading to the formation of smaller and more polar compounds . These metabolites can affect metabolic flux or metabolite levels, potentially leading to changes in cellular function .

Transport and Distribution

This compound is distributed within cells and tissues through passive diffusion due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature and its known interactions with membrane-bound proteins like voltage-gated sodium channels, it’s likely that it localizes to cellular membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Record name ESFENVALERATE
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DSSTOX Substance ID

DTXSID4032667
Record name Esfenvalerate
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Molecular Weight

419.9 g/mol
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Physical Description

COLOURLESS-TO-WHITE CRYSTALS.
Record name ESFENVALERATE
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Boiling Point

151-167 °C
Record name ESFENVALERATE
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Flash Point

256 °C
Record name ESFENVALERATE
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Solubility

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none
Record name ESFENVALERATE
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Record name ESFENVALERATE
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Density

1.26 (4-26 °C), 1.2 g/cm³
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Record name ESFENVALERATE
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Vapor Pressure

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name ESFENVALERATE
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Record name ESFENVALERATE
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Mechanism of Action

Esfenvalerate is a type two synthetic pyrethroid. The primary mechanism of action of pyrethroids is interference with the closing of voltage-dependent sodium channels, resulting in repetitive firing of neurons. After exposure the organism may exhibit hyperexcitation, tremors, convulsions, and/or salivation, followed by lethargy, paralysis, and death. Type two pyrethroids, those that contain a cyano group in the alcohol and halogen in the acid, are also reported to have effects at the presynaptic membrane of voltage-dependent calcium channels and to interfere with ATPase enzymes involved with maintaining ionic concentration gradients across membranes., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The biochemical process by which various pyrethroid insecticides alter membrane-bound ATPase activities of the squid nervous system was examined. Of the 5 ATP-hydrolyzing systems tested, only Ca(2+)-stimulated ATPase activities were clearly affected by the pyrethroids. The natural type /I/ pyrethroid, allethrin, primarily inhibits Ca-ATPase activity. /Pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/, For more Mechanism of Action (Complete) data for ESFENVALERATE (7 total), please visit the HSDB record page.
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Impurities

The concentrate may contain xylene ... or ethylbenzene ... .
Record name ESFENVALERATE
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Color/Form

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C

CAS No.

66230-04-4
Record name Esfenvalerate
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Record name Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS)
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Melting Point

59-60.2 °C, 59-60 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Esfenvalerate, a pyrethroid insecticide, primarily targets the nervous system of insects. [, , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, ]

A: Yes, sublethal exposure to this compound can lead to a range of effects on insects, including impaired swimming and feeding, reduced growth, increased susceptibility to predation, and disruption of emergence behavior. [, , , ]

A: Yes, this compound can be highly toxic to fish and other aquatic organisms. [, , , ] It can cause mortality, impaired swimming and feeding, reduced growth, and increased susceptibility to disease. [, , ]

A: this compound has the molecular formula C25H22ClNO3 and a molecular weight of 419.90 g/mol. []

A: this compound is relatively persistent in the environment, particularly in sediment. [] Its dissipation rate varies depending on environmental factors, with half-lives ranging from hours in water to days in sediment and on plant surfaces. [, , ]

A: Specific structural features of this compound, such as the presence of a cyano group, the stereochemistry of its chiral centers, and the nature of the substituents on the aromatic rings, are crucial for its insecticidal activity and selectivity. []

A: this compound is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and aerosols. [, , , ] The choice of formulation affects factors such as application method, stability, and efficacy.

A: Yes, the use of this compound is regulated in many countries to minimize potential risks to human health and the environment. [, ] Maximum residue limits (MRLs) have been established for this compound in various food and feed commodities. [, ]

A: In mammals, this compound is primarily metabolized in the liver via hydrolysis and oxidation reactions. [, , ] The resulting metabolites are then excreted, mainly through urine and feces. []

A: The efficacy of this compound has been evaluated in both laboratory and field settings, using a variety of techniques. Laboratory studies have utilized bioassays with various insect species to determine lethal and sublethal concentrations. [, , , , , , , ] Field studies have assessed the effectiveness of this compound in controlling pest populations under real-world conditions. [, , ]

A: Yes, resistance to this compound has emerged in several insect species, including the diamondback moth (Plutella xylostella), Colorado potato beetle (Leptinotarsa decemlineata), and cotton bollworm (Helicoverpa armigera). [, , , , , ]

A: Resistance mechanisms include reduced penetration of the insecticide through the insect cuticle, increased detoxification of the insecticide by metabolic enzymes, and target-site insensitivity due to mutations in the sodium channel. [, ]

A: this compound can cause neurotoxicity in both insects and mammals, albeit with significant differences in sensitivity. [, , , ] Exposure to high doses can lead to symptoms such as tremors, convulsions, and paralysis. [] The specific toxicological effects and their severity vary depending on the dose, duration, and route of exposure, as well as the species and life stage of the organism.

A: Several analytical methods are available for quantifying this compound residues in various matrices, with gas chromatography coupled with electron capture detection (GC-ECD) being a widely used technique. [, , ] Sample preparation techniques like solid-phase extraction (SPE) are often employed to isolate and concentrate this compound from complex matrices before analysis. [, ]

A: this compound's toxicity to non-target organisms, including beneficial insects, fish, and other aquatic life, raises concerns about its impact on ecosystems. [, , , , ] Its persistence in sediment and potential for bioaccumulation in food webs further amplify these concerns. [, ]

A: Implementing integrated pest management (IPM) strategies that minimize pesticide use, adopting targeted application methods to reduce off-target drift, and exploring alternative pest control methods are crucial for mitigating the environmental risks associated with this compound. []

A: this compound is highly hydrophobic, meaning it has low solubility in water. [, ] This property influences its fate and transport in the environment, its bioavailability to target and non-target organisms, and the development of effective formulations.

A: Validation of analytical methods for this compound residues involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring reliable and accurate measurements. [, ]

A: Yes, several alternatives to this compound exist, including other insecticides with different modes of action (e.g., spinosad, abamectin), biological control agents (e.g., entomopathogenic fungi, predatory insects), and cultural control practices. [, , ] The choice of the most appropriate alternative depends on various factors, including the target pest, the crop or environment, and the desired level of efficacy.

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